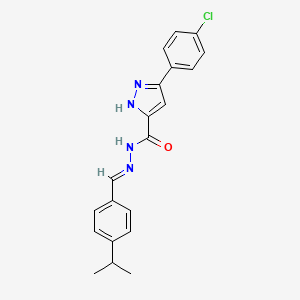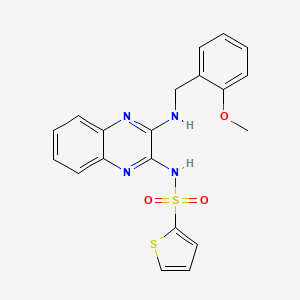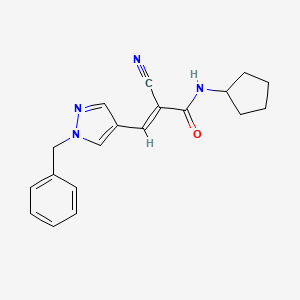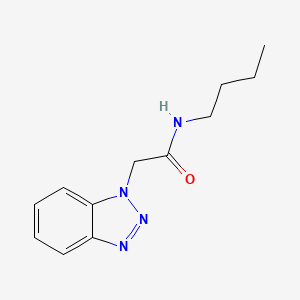![molecular formula C18H19N5O2 B3008064 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034565-12-1](/img/structure/B3008064.png)
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-asthmatic Activities
Research on condensed-azole derivatives, specifically imidazo[1,2-b]pyridazines, has shown significant potential in anti-asthmatic applications. A study highlighted the synthesis and evaluation of a series of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, identifying compounds with potent activity and exceptional anti-asthmatic effects in experimental models of allergic asthma, superior to that of theophylline. The structure-activity relationships of these compounds were also discussed, providing insights into the development of more effective anti-asthmatic drugs (Kuwahara et al., 1996).
Antitumor Investigations
The exploration of novel imidazotetrazinones and related bicyclic heterocycles aimed at understanding the mode of action of antitumor drugs like temozolomide. Despite these compounds not showing significant cytotoxicity in vitro against certain mouse lymphoma cells compared to lead structures, the research provides valuable data on the design of isosteric compounds that could potentially bypass metabolic activation processes required by current antitumor drugs, although these specifically designed compounds did not show inhibitory properties against certain human cell lines in vitro (Clark et al., 1995).
Metabolic Stability Enhancement
A study focused on N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide highlighted efforts to reduce metabolism mediated by aldehyde oxidase (AO), crucial for improving the stability of therapeutic agents. By altering the heterocycle or blocking the reactive site based on an AO protein structure-based model, significant advancements were made in reducing AO-mediated oxidation, which is vital for enhancing the bioavailability and efficacy of drugs (Linton et al., 2011).
HIV-1 Inhibitory Activity
Another area of application includes the development of substituted imidazo[1,5-b]pyridazines tested for their inhibitory activity against HIV-1 reverse transcriptase (RT) and their ability to inhibit the growth of infected cells. The structure-activity relationships developed within this series propose key features for the interaction with RT, indicating significant potential for the treatment of HIV-1 (Livermore et al., 1993).
Corrosion Inhibition
Research on amino acid compounds, specifically focusing on 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, has demonstrated potential as corrosion inhibitors for steel in hydrochloric acid solution. These studies employ electrochemical and theoretical approaches to evaluate the efficiency of such compounds in protecting materials, an application crucial for industrial maintenance and longevity (Yadav et al., 2015).
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-11(23-17(24)9-12-5-4-8-13(12)22-23)18(25)19-10-16-20-14-6-2-3-7-15(14)21-16/h2-3,6-7,9,11H,4-5,8,10H2,1H3,(H,19,25)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUSBCIDBGFODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC2=CC=CC=C2N1)N3C(=O)C=C4CCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

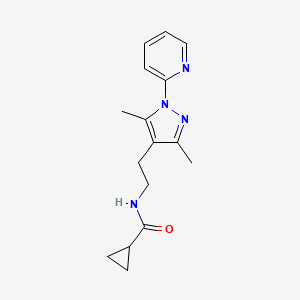
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
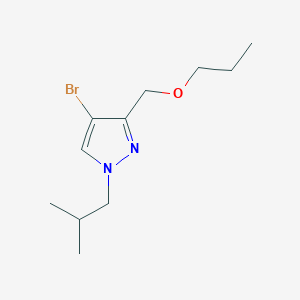

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)
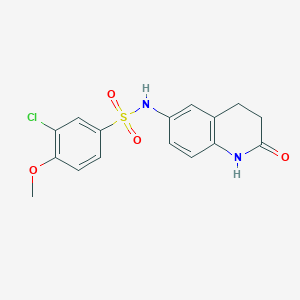
![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)
